![molecular formula C6H12N2 B12923519 Acetonitrile, [methyl(1-methylethyl)amino]- CAS No. 62842-31-3](/img/structure/B12923519.png)
Acetonitrile, [methyl(1-methylethyl)amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isopropyl(methyl)amino)acetonitrile is an organic compound that features both an amine and a nitrile functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl(methyl)amino)acetonitrile typically involves the reaction of isopropylamine with acetonitrile under controlled conditions. One common method involves the use of a catalyst such as FeCl₂ to facilitate the reaction. The reaction conditions often include moderate temperatures and the presence of an oxidizing agent like DTBP (di-tert-butyl peroxide) to achieve high yields .
Industrial Production Methods
Industrial production of 2-(Isopropyl(methyl)amino)acetonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Isopropyl(methyl)amino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, oximes, and various substituted nitriles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Isopropyl(methyl)amino)acetonitrile has several applications in scientific research:
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles and amines.
Wirkmechanismus
The mechanism of action of 2-(Isopropyl(methyl)amino)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The amine group can act as a nucleophile, engaging in substitution and addition reactions. These interactions are crucial in the compound’s role as an intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminoacetonitrile: Similar in structure but lacks the isopropyl and methyl groups.
Acetonitrile: A simpler nitrile compound without the amine group.
Isopropylamine: Contains the isopropyl and amine groups but lacks the nitrile group.
Uniqueness
2-(Isopropyl(methyl)amino)acetonitrile is unique due to the presence of both an amine and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis, distinguishing it from simpler compounds like aminoacetonitrile and acetonitrile .
Eigenschaften
CAS-Nummer |
62842-31-3 |
|---|---|
Molekularformel |
C6H12N2 |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
2-[methyl(propan-2-yl)amino]acetonitrile |
InChI |
InChI=1S/C6H12N2/c1-6(2)8(3)5-4-7/h6H,5H2,1-3H3 |
InChI-Schlüssel |
OKVCJTAEKCLWKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


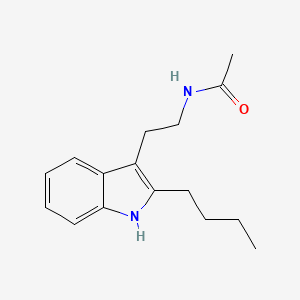
![5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12923458.png)
![[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-](/img/structure/B12923462.png)
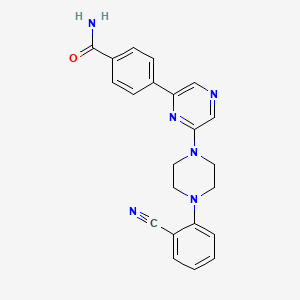
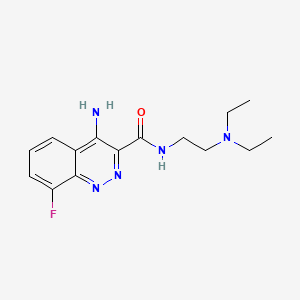
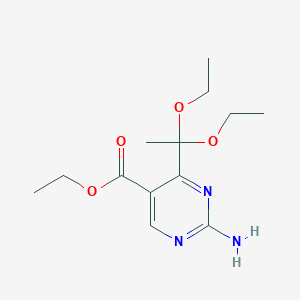
![6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one](/img/structure/B12923496.png)

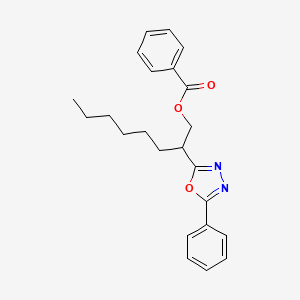
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(octylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12923499.png)
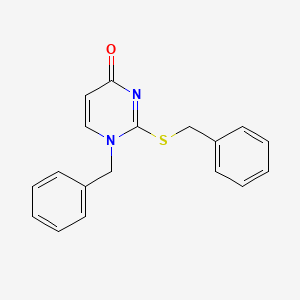

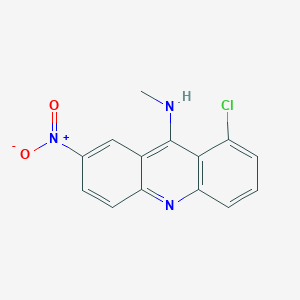
![(2R,3S,5S)-5-(6-Amino-3-iodo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B12923515.png)
